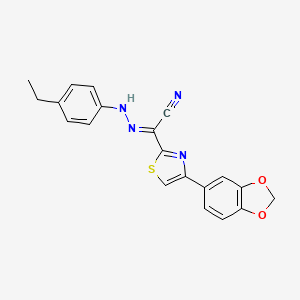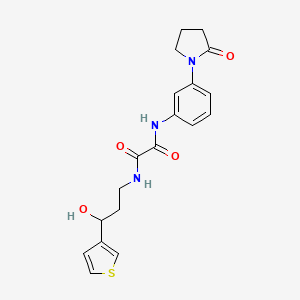
2,4-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” belongs to a class of compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders . They are synthesized using the modified Pictet–Spengler reaction .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the use of the modified Pictet–Spengler reaction . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the modified Pictet–Spengler reaction and 1,3-dipolar cycloaddition .科学的研究の応用
Synthesis and Chemical Applications
2,4-Dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and its derivatives are explored in the field of chemical synthesis, particularly in the formation of tetrahydroquinolines. These compounds are synthesized using Lewis Acid-promoted Friedel-Crafts cyclizations. Tetrahydroquinolines with gem-dimethyl substituents at C4 show activity as peroxisome proliferator-activated receptor agonists, indicating potential for treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).
Pharmacological Applications
Several studies focus on the pharmacological potential of compounds structurally related to this compound. For instance, derivatives of tetrahydroquinoline have shown significant antimicrobial activity (Synthesis and antimicrobial evaluation, 2019). Additionally, compounds like 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides are designed to interact with human carbonic anhydrases, a key target in medical research for diseases like glaucoma, epilepsy, obesity, and cancer (Bruno et al., 2017).
将来の方向性
作用機序
Target of Action
The primary targets of 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The sulfonamide functional group in the compound is structurally similar to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . This similarity allows the compound to competitively inhibit the enzyme, thereby preventing the production of folic acid, which is crucial for bacterial DNA synthesis .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound disrupts the folic acid synthesis pathway in bacteria . This leads to a decrease in the production of nucleotides required for DNA synthesis and replication, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide results in the inability of bacteria to synthesize DNA, leading to the cessation of bacterial growth .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound. For instance, extreme pH values can affect the ionization state of the compound, potentially impacting its absorption and distribution. Similarly, high temperatures may lead to the degradation of the compound, reducing its efficacy .
特性
IUPAC Name |
2,4-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-17-6-10-22(11-7-17)32(29,30)26-14-4-5-20-16-21(9-12-23(20)26)25-31(27,28)24-13-8-18(2)15-19(24)3/h6-13,15-16,25H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJJRHGFAKBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)


![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)

![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)


![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)


